![molecular formula C16H15ClN2O3S B3934769 N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3934769.png)
N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide
Overview
Description
N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as S-Nitrosothiol, is a compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide is complex and involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in a wide range of physiological processes. N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide releases nitric oxide in a controlled manner and has been shown to modulate the activity of a variety of proteins.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used to study the role of nitric oxide in inflammation. It has also been shown to modulate the activity of a variety of proteins, including enzymes involved in signal transduction and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide is its ability to release nitric oxide in a controlled manner. This makes it a valuable tool for studying the effects of nitric oxide on protein function. However, the compound is relatively unstable and can break down over time, which can limit its usefulness in some experiments.
Future Directions
There are many potential future directions for research on N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of interest is the development of new applications for the compound, such as its use as a therapeutic agent for inflammatory diseases. Additionally, research on the mechanism of action of N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide could lead to the development of new drugs that target nitric oxide signaling pathways.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide has been used in a wide range of scientific research applications. It has been shown to have anti-inflammatory properties and has been used to study the role of nitric oxide in inflammation. It has also been used as a tool for studying the effects of nitric oxide on protein function and has been shown to modulate the activity of a variety of proteins.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-5-1-12(2-6-14)9-18-16(20)11-23-10-13-3-7-15(8-4-13)19(21)22/h1-8H,9-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYMXVINIYMAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.